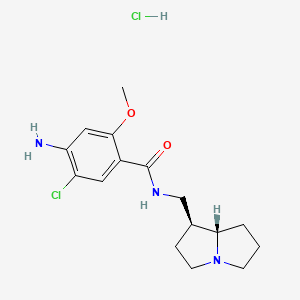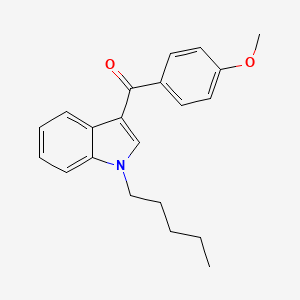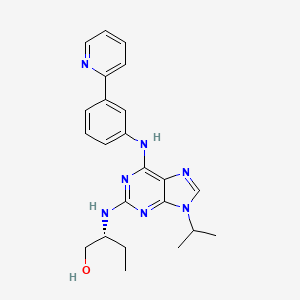
VU6001192
Vue d'ensemble
Description
VU6001192 is a mGlu2 negative allosteric modulator
Applications De Recherche Scientifique
Protein Thermodynamic Destabilization in Genetic Variants Analysis
A study highlighted the use of protein thermodynamic stability analysis in determining the pathogenicity of genetic variants, particularly in the context of hypertrophic cardiomyopathy. This approach integrated bioinformatics evaluation and functional studies, demonstrating the utility in refining pathogenicity assessment in genetic testing (Pricolo et al., 2020).
Advancements in Vacuum-Ultraviolet Photon Detection
Vacuum-ultraviolet (VUV) photon detection technology, critical in space science, high-energy physics, and electronic industry, has seen significant advancements. Research has focused on developing efficient VUV photodetectors with applications ranging from monitoring solar storms to dark matter detection, highlighting the importance of such technologies in various scientific fields (Zheng et al., 2020).
Variants of Uncertain Significance in Genomic Medicine
The interpretation and management of Variants of Uncertain Significance (VUS) in genetic testing, particularly in relation to hereditary cancers, are critical in genomic medicine. Research in this area has been focused on developing models and methods to better understand and classify these variants, which has significant implications in patient management and treatment decisions (Lindor et al., 2013).
Optimization of mGlu2 Negative Allosteric Modulators
In a specific study, the mGlu2 negative allosteric modulator VU6001192 was optimized to create a novel, more potent and selective mGlu2 inhibitor. This development is significant in neuroscience research, potentially aiding in the creation of mGlu2 PET tracers for brain imaging and research purposes (Bollinger et al., 2017).
The Role of CRISPR Technologies in Research
CRISPR-Cas9 technology has revolutionized genome engineering with wide-ranging applications in research and potential therapeutic interventions. Its use in genome editing, transcription control, epigenome modification, and genome-wide screening exemplifies its critical role in advancing biomedical research and potential clinical applications (Barrangou & Doudna, 2016).
Propriétés
Nom du produit |
VU6001192 |
|---|---|
Formule moléculaire |
C23H24FN3O3 |
Poids moléculaire |
409.46 |
Nom IUPAC |
6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+ |
Clé InChI |
MIESVVLHUFOIOH-GASCZTMLSA-N |
SMILES |
O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VU6001192; VU 6001192; VU-6001192 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)


![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)